UDP-N-acetylmuramic acid is a vital compound in the biosynthesis of bacterial cell walls, specifically as a precursor for peptidoglycan. This compound plays a crucial role in maintaining the structural integrity of bacterial cells, making it essential for bacterial growth and survival. UDP-N-acetylmuramic acid is not commercially available, which complicates its study and application in research.
UDP-N-acetylmuramic acid is classified as a nucleotide sugar, specifically a derivative of uridine diphosphate and N-acetylmuramic acid. It belongs to the category of carbohydrates and is integral to the biosynthetic pathways of peptidoglycan in bacteria.
The synthesis of UDP-N-acetylmuramic acid can be achieved through various methods, including enzymatic synthesis and chemical synthesis. The enzymatic method involves using specific enzymes that facilitate the conversion of substrates into UDP-N-acetylmuramic acid, while chemical synthesis typically requires multiple steps involving various reagents and conditions.
UDP-N-acetylmuramic acid consists of a uridine moiety linked to a diphosphate group and an N-acetylmuramic acid residue. The molecular structure can be represented as follows:
The structure features an anomeric carbon that can exist in two configurations (α and β anomers), influencing its biochemical properties and interactions with enzymes involved in peptidoglycan synthesis .
UDP-N-acetylmuramic acid participates in several key reactions within bacterial cell wall biosynthesis:
The reactions involving UDP-N-acetylmuramic acid often require specific conditions such as pH adjustments and temperature control to optimize enzyme activity and product yield.
UDP-N-acetylmuramic acid functions primarily as a substrate in the biosynthetic pathway for peptidoglycan, which is essential for bacterial cell wall integrity. The mechanism involves:
Relevant data indicate that UDP-N-acetylmuramic acid exhibits hygroscopic properties, meaning it readily absorbs moisture from the environment .
UDP-N-acetylmuramic acid has several important applications in scientific research:
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) initiates peptidoglycan biosynthesis by catalyzing the transfer of an enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). This reaction proceeds via a tetrahedral intermediate state formed through an addition-elimination mechanism, where PEP's C2 attacks UDP-GlcNAc's C3, resulting in an oxocarbenium ion transition state [5] [7]. X-ray crystallography of MurA-inhibitor complexes reveals that the enzyme undergoes significant conformational dynamics, transitioning from an "open" to "closed" state upon substrate binding. This movement positions key residues (Asp305 in Enterobacter cloacae; Cys115 in Escherichia coli) to facilitate proton transfer and stabilize the intermediate [5]. Mutation of the catalytic aspartate (D305A) halts the reaction at the tetrahedral intermediate, providing direct structural evidence of this mechanism [5].
MurB (UDP-N-acetylenolpyruvylglucosamine reductase) catalyzes the NADPH-dependent reduction of the enolpyruvyl moiety in UDP-GlcNAc-enolpyruvate (EP-UNAG) to form UDP-N-acetylmuramic acid (UDP-MurNAc). This enzyme employs a ping-pong bi-bi mechanism involving FAD as a redox cofactor [1] [3]. In the first half-reaction, NADPH reduces FAD to FADH₂, followed by stereospecific hydride transfer from FADH₂ to the C3 carbon of EP-UNAG [1]. Isotopic labeling studies confirm anti addition of hydrogen, yielding (3R)-UDP-MurNAc [7]. Structural analyses of Staphylococcus aureus MurB identify critical residues: Arg213 maintains FAD electronic states, Arg176 binds EP-UNAG, and His259 interacts with both EP-UNAG and NADP⁺. Mutagenesis of these residues abolishes reductase activity without impairing FAD reduction, highlighting their roles in substrate coordination [3].
Table 1: Key Enzymes in UDP-MurNAc Biosynthesis
Enzyme | Reaction Catalyzed | Cofactors | Essential Residues |
---|---|---|---|
MurA | UDP-GlcNAc + PEP → EP-UNAG + Pi | None | Asp305 (E. cloacae), Cys115 (E. coli) |
MurB | EP-UNAG + NADPH → UDP-MurNAc | FAD, NADPH | Arg176, His259, Arg213 (S. aureus) |
Fosfomycin, a natural epoxide antibiotic, irreversibly inhibits MurA by alkylating an active-site cysteine residue (Cys115 in E. coli). Structural studies reveal that fosfomycin mimics PEP's binding orientation, positioning its epoxide ring for nucleophilic attack by Cys115's thiol group [5] [8]. This alkylation locks MurA in a closed conformation, preventing substrate access. Computational molecular dynamics simulations demonstrate that UDP-MurNAc (UNAM), the downstream product of MurB, acts as a feedback inhibitor by forming a stable "dormant complex" (UNAM-PEP-MurA) with 10-fold higher affinity than UDP-GlcNAc. This complex stabilizes the closed state via hydrogen bonds with Arg120 and Arg91, sterically hindering substrate entry and reducing MurA’s catalytic turnover [8]. The prolonged residence time of UNAM in the active site provides insights into overcoming fosfomycin resistance mediated by Cys115 mutations [8].
Bacterial cell wall recycling pathways involve specialized enzymes that process UDP-MurNAc derivatives with high specificity. E. coli AmgK (annotated as MurU in some species) phosphorylates MurNAc to form MurNAc-6-phosphate, exhibiting strict selectivity for the muramyl moiety over similar sugars like GlcNAc [2]. Structural analyses reveal that the hydroxyl group configuration at C2 and C3 of MurNAc is critical for binding. FemX transferases (e.g., from Weissella viridescens) extend the peptide chain of UDP-MurNAc-pentapeptide using aminoacyl-tRNA donors. Site-directed mutagenesis shows Lys36 and Arg211 in FemX are essential for activity, forming a hydrogen bond network that anchors the UDP-MurNAc-pentapeptide’s phosphate groups and C-terminal D-Ala residues [4]. Analogs lacking phosphates or D-Ala-D-Ala dipeptides are not substrates, underscoring the role of these residues in substrate constraint [4].
The kinetics of UDP-MurNAc synthesis have been quantified using coupled enzyme assays and HPLC-based detection. E. coli MurA exhibits a Kₘ of 18 µM for UDP-GlcNAc and 80 µM for PEP, with a catalytic rate (k꜀ₐₜ) of 28 s⁻¹ [1]. MurB shows substrate inhibition at EP-UNAG concentrations >100 µM, with a Kₘ of 12 µM for EP-UNAG and 15 µM for NADPH [1] [6]. Transient kinetics reveal that MurB’s rate-limiting step is product release rather than hydride transfer. Mycobacterium tuberculosis MurB displays slower kinetics (k꜀ₐₜ = 4.2 s⁻¹) due to a more constricted substrate-binding cleft observed in its crystal structure (PDB: 5JZX) [9]. Purification of intermediates via reverse-phase HPLC confirms that UDP-MurNAc synthesis efficiency varies significantly across bacterial species, reflecting adaptations in enzyme architecture and regulation [1] [9].
Table 2: Kinetic Parameters of UDP-MurNAc Biosynthetic Enzymes
Organism | Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Inhibition Constant (Kᵢ) |
---|---|---|---|---|---|
E. coli | MurA | UDP-GlcNAc | 18 | 28 | Fosfomycin: 0.2 µM |
E. coli | MurB | EP-UNAG | 12 | 19 | Substrate inhibition >100 µM |
S. aureus | MurB | EP-UNAG | 8.5 | 15 | 3,5-Dioxopyrazolidines: 4–10 µM |
M. tuberculosis | MurB | EP-UNAG | 22 | 4.2 | N/A |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: